molecular formula C20H14N2O2 B2961131 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 380154-33-6

3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2961131
CAS No.: 380154-33-6
M. Wt: 314.344
InChI Key: ZLZMLNRMYRYGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a naphthalene ring, a phenyl ring, and a pyrazole ring, making it a structurally complex molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of naphthalene derivatives with phenylhydrazine and ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then subjected to acid hydrolysis to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with similar chemical properties.

    N-(Naphthalen-1-yl) phenazine-1-carboxamide: Another naphthalene derivative with distinct biological activities.

Uniqueness

3-(Naphthalen-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of a naphthalene ring, a phenyl ring, and a pyrazole ring

Properties

IUPAC Name

3-naphthalen-1-yl-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(24)18-13-22(15-9-2-1-3-10-15)21-19(18)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZMLNRMYRYGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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